2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
Description
2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a dimethoxymethyl group and at position 5 with a 4-(trifluoromethyl)phenyl moiety. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient nature, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H11F3N2O3 |
|---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H11F3N2O3/c1-18-11(19-2)10-17-16-9(20-10)7-3-5-8(6-4-7)12(13,14)15/h3-6,11H,1-2H3 |
InChI Key |
PUIUBEWDFVIJOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Method 1: Direct Condensation
This method involves the reaction of 4-(trifluoromethyl)benzohydrazide with dimethoxymethylformamide in the presence of a dehydrating agent. The reaction proceeds under reflux conditions to yield the desired oxadiazole derivative.
Method 2: Microwave-Assisted Synthesis
Utilizing microwave irradiation can significantly enhance reaction rates and yields. In this method, a mixture of the precursors is subjected to microwave heating, which facilitates rapid formation of the oxadiazole structure.
Alternative Synthetic Routes
Method 3: One-Pot Synthesis
A one-pot synthesis approach combines multiple reaction steps into a single process, often leading to higher yields and reduced reaction times. For example, an initial reaction between an acylhydrazine and carbon disulfide can be followed by cyclization in a single flask.
Method 4: Use of Catalysts
The introduction of catalysts such as copper(II) triflate or zirconium(IV) chloride has been shown to improve yields and reduce reaction times in the synthesis of oxadiazoles. These catalysts facilitate the cyclodehydration step crucial for forming the oxadiazole ring.
Detailed Analysis of Preparation Methods
The following table summarizes various methods reported for synthesizing this compound, including key reagents, conditions, and yields.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and lipophilicity make it useful in biological studies, including drug delivery and molecular imaging.
Industry: The compound is used in the production of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituents:
Key Observations :
- Trifluoromethylphenyl Group : The 4-(trifluoromethyl)phenyl group at position 5 is shared with compounds 5i and the isoxazolyl derivative . This group enhances electron-withdrawing effects and bioactivity, as seen in PARP inhibitors and coagulation factor XII inhibitors.
- Substituent Diversity at Position 2 : The dimethoxymethyl group in the target compound contrasts with methoxyphenyl (5i), isoxazolyl , or thioether groups . Dimethoxymethyl may improve solubility compared to bulkier aromatic substituents.
- Biological Activities : Analogs with trifluoromethyl groups (e.g., 5i ) often exhibit enzyme inhibition, while thioether-linked compounds show antimicrobial effects.
Pharmacological and Physicochemical Properties
Notable Trends:
- Trifluoromethyl Impact : Compounds with 4-(trifluoromethyl)phenyl groups (target, 5i, ) consistently target enzymes or receptors, likely due to enhanced binding affinity.
- Dimethoxymethyl vs. Methoxyphenyl : The dimethoxymethyl group may offer better metabolic stability than 5i’s methoxyphenyl, which could undergo demethylation.
Biological Activity
2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole, commonly referred to as oxadiazole , is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, emphasizing its pharmacological properties and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 270.23 g/mol. The structural composition includes a five-membered oxadiazole ring, which contributes to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported the anticancer effects of oxadiazole derivatives. For instance, compounds featuring the oxadiazole core have been shown to act as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression and cell proliferation .
- Antimicrobial Properties : Oxadiazoles have demonstrated significant antimicrobial activity against various pathogens. A study highlighted that specific oxadiazole derivatives exhibited potent inhibitory effects against Mycobacterium tuberculosis, with some compounds showing an IC50 value as low as 0.045 µg/mL .
- Anti-inflammatory Effects : Oxadiazoles have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
- Anticancer Effects :
- Anti-tubercular Activity :
- Mechanistic Insights :
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
